

SM111: A Novel Acylguanidine-Based Inhibitor Targeting Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SM111

Cat. No.: B1193498

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of **SM111**, a novel acylguanidine-containing compound, and its potential as an antiretroviral agent against drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The information is compiled from primary research findings, focusing on quantitative efficacy data, detailed experimental methodologies, and the compound's unique mechanism of action.

Core Efficacy and Cytotoxicity Data

SM111 has demonstrated inhibitory activity against both wild-type and multidrug-resistant HIV-1 strains. Its efficacy is characterized by a distinct mechanism of action that differs from currently licensed antiretrovirals. The following tables summarize the available quantitative data for **SM111**.

Table 1: Antiviral Activity of **SM111** against Wild-Type HIV-1

| Compound | Virus Strain | Cell Line | EC ₅₀ (μM) |
|----------|--------------|-----------|-----------------------|
| SM111 | HIV-1NL4.3 | CEM-GXR | 55 ± 2 |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity Profile of **SM111**

| Compound | Cell Line | CC ₅₀ (μM) | Selectivity Index (SI) |
|----------|-----------------|-----------------------|------------------------|
| SM111 | CEM-GXR / PBMCs | >100 | >1.8 |

The primary research describes **SM111** as having "limited cytotoxicity" and "no major cellular toxicity" at concentrations effective against HIV-1.^[1] A precise CC₅₀ value was not reported, but experiments were conducted at 100 μM without observable cytotoxicity. The Selectivity Index (SI = CC₅₀/EC₅₀) is therefore estimated to be greater than 1.8.

Table 3: Activity of **SM111** Against Antiretroviral-Resistant HIV-1 Strains

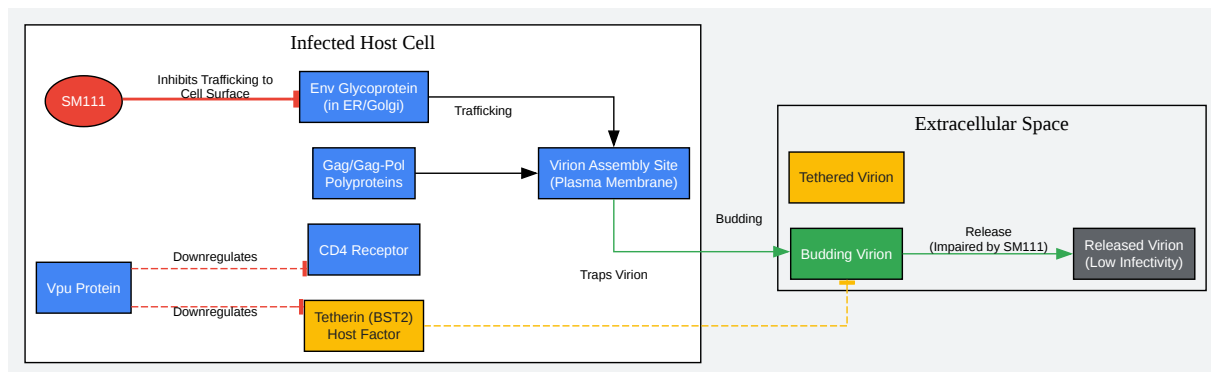
| Virus Strain | Resistance Class | Key Resistance Mutations | SM111 (100 μM) Activity |
|---------------|--|----------------------------|-------------------------|
| HIV-1PI-RS | Protease Inhibitor (PI) | L10F, V82F, I84V | Active |
| HIV-1NRTI-RS | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | M41L, L210W, T215Y | Active |
| HIV-1NNRTI-RS | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | L100I, K103N, Y181C, G190A | Active |

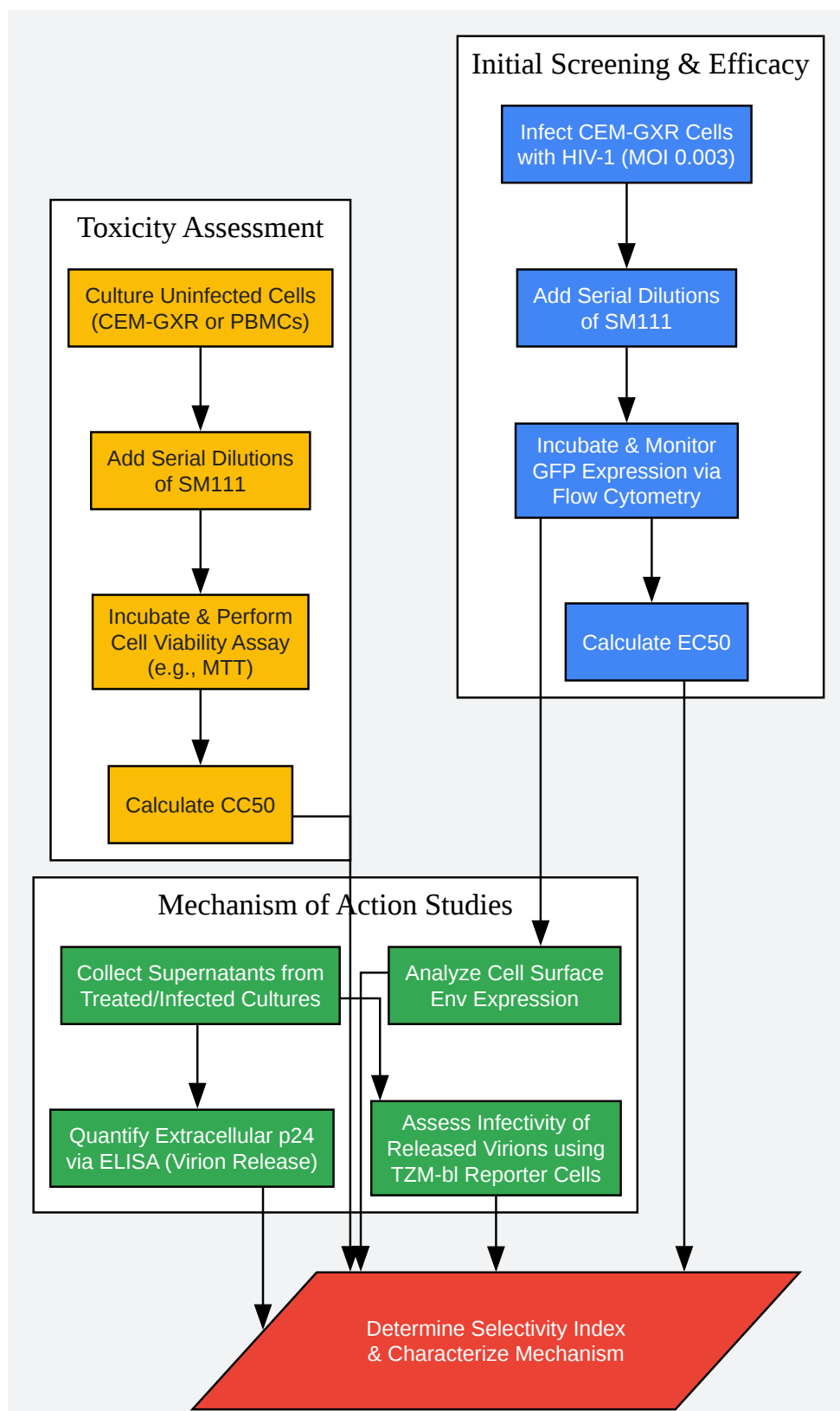
Activity is defined as the ability to suppress viral replication in cell culture, as demonstrated graphically in the source literature.^[1] **SM111** was shown to be effective against strains resistant to indinavir (PI), azidothymidine (NRTI), and efavirenz (NNRTI).^[1]

Mechanism of Action

SM111 acts at a late stage of the HIV-1 replication cycle. Unlike many antiretrovirals that target enzymatic processes like reverse transcription or integration, **SM111** interferes with the assembly and release of new virions from the infected cell.

The primary mechanism involves the impairment of virion release and a substantial reduction in the infectivity of progeny virions.[1][2] This is achieved, at least in part, by reducing the expression of the viral envelope glycoprotein (Env) on the surface of the infected cell.[1][2] Research indicates that **SM111**'s activity is linked to the function of the viral protein U (Vpu), an accessory protein that facilitates viral egress by counteracting the host restriction factor tetherin (BST2) and downregulating CD4.[1][3] The development of partial resistance to **SM111** is associated with mutations in the transmembrane domain of Vpu and in Env, suggesting the compound affects critical host-virus protein interactions during the final stages of replication.[1][4]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Acylguanidine-Based Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Acylguanidine-Based Inhibitor of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viral targets of acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [SM111: A Novel Acylguanidine-Based Inhibitor Targeting Drug-Resistant HIV-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193498#sm111-potential-for-targeting-drug-resistant-hiv-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com